molecular formula C21H16F3N3O3 B10835576 (1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide

(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide

Cat. No.: B10835576
M. Wt: 415.4 g/mol
InChI Key: RUTGGTYDBCHEPE-LZJOCLMNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID29671355-Compound-47c involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details about the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of PMID29671355-Compound-47c involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PMID29671355-Compound-47c undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

PMID29671355-Compound-47c has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 4 and its effects on gene expression.

    Biology: Employed in research to understand the role of histone deacetylase 4 in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, neurological disorders, and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase 4.

Mechanism of Action

PMID29671355-Compound-47c exerts its effects by inhibiting histone deacetylase 4, leading to the accumulation of acetylated histones. This results in changes in gene expression, which can affect various cellular processes. The molecular targets and pathways involved include the regulation of transcription factors and signaling pathways associated with cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • PMID29671355-Compound-45a
  • PMID29671355-Compound-46b
  • PMID29671355-Compound-48d

Uniqueness

PMID29671355-Compound-47c is unique due to its specific inhibitory activity against histone deacetylase 4, which distinguishes it from other compounds targeting different histone deacetylases. Its molecular structure and functional groups also contribute to its distinct pharmacological properties .

Properties

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

IUPAC Name

(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H16F3N3O3/c22-20(23)30-15-10-25-18(26-11-15)14-8-6-13(7-9-14)17-16(12-4-2-1-3-5-12)21(17,24)19(28)27-29/h1-11,16-17,20,29H,(H,27,28)/t16-,17-,21+/m1/s1

InChI Key

RUTGGTYDBCHEPE-LZJOCLMNSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H]([C@@]2(C(=O)NO)F)C3=CC=C(C=C3)C4=NC=C(C=N4)OC(F)F

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(C(=O)NO)F)C3=CC=C(C=C3)C4=NC=C(C=N4)OC(F)F

Origin of Product

United States

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